N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-12(2)9-10-20-25(23,24)13-7-8-16-17(11-13)19(22)15-6-4-3-5-14(15)18(16)21/h3-8,11-12,20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFFROFRCBNECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthraquinone derivatives with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The sulfonamide group can be substituted with other functional groups, leading to the formation of new derivatives with potentially unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of anthraquinone sulfonamides are highly dependent on substituents at the sulfonamide nitrogen and anthraquinone core. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The isopentyl substituent confers higher lipophilicity compared to shorter alkyl chains (e.g., isopropyl) or polar groups (e.g., trifluoromethoxy), which may enhance cellular uptake but reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3O) in analogues like 9d and 9i improve stability and target binding via halogen or dipole interactions .
- Biological Specificity: Polar derivatives like PSB-10211 exhibit nanomolar antagonism at P2X2 receptors, whereas alkylated variants may prioritize membrane penetration .
Key Findings :
- Enzyme Inhibition: Chlorinated variants (e.g., 9i) exhibit superior PGAM1 inhibition compared to non-halogenated analogues, highlighting the role of halogen bonding in enzyme interaction .
- Receptor Specificity: Polar anthraquinones like PSB-10211 achieve nanomolar receptor antagonism, a property less common in alkylated derivatives .
Biological Activity
N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (C19H19NO4S) is a synthetic compound belonging to the anthracene derivative class. This compound has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
This compound features a sulfonamide functional group and two carbonyl groups at the 9 and 10 positions of the anthracene ring. The molecular weight is approximately 357.42 g/mol, and it appears as a yellowish-orange crystalline solid that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. This interaction can modulate various signaling pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
- Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. It induces apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
- A comparative study showed that N-isopentyl derivative exhibited stronger anticancer properties than its analogs due to enhanced cellular uptake and retention.
2. Antimicrobial Properties
- This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
3. Neuroprotective Effects
- The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate neuronal damage induced by oxidative stress and inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, it is useful to compare it with related anthracene derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Ethyl group instead of isopentyl | Similar neuroprotective effects but lower anticancer potency |
| 3,4-Dihydroxy-9,10-dioxo-anthracene | Hydroxy groups at positions 3 and 4 | Enhanced solubility; potential antioxidant properties |
| Anthracene | Basic structure without functional modifications | Known for photophysical properties but lacks functional specificity |
These comparisons highlight how structural variations influence biological activity and therapeutic potential.
Q & A
Q. How to address low yields in the final sulfonamide coupling step?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)₂ or CuI to accelerate coupling (yield improvement: 45% → 72%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
